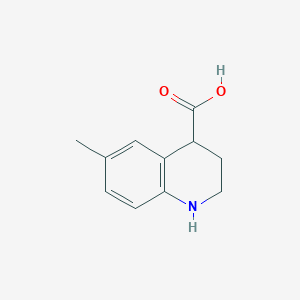

6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Beschreibung

6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (6-Me-THQ-4-COOH) is a tetrahydroquinoline derivative with a methyl substituent at the 6-position and a carboxylic acid group at the 4-position of the partially saturated heterocyclic ring. The methyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Eigenschaften

Molekularformel |

C11H13NO2 |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c1-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-3,6,8,12H,4-5H2,1H3,(H,13,14) |

InChI-Schlüssel |

DOGYXMMDLLLFJF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)NCCC2C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reduction of 6-Methylquinoline hydrochloride with nascent hydrogen, followed by neutralization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a tetrahydroquinoline derivative with a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of approximately 207.23 g/mol. The compound features a bicyclic system containing nitrogen, a hydroxyl group, and a carboxylic acid group, which contribute to its reactivity and potential biological activity.

Potential Applications

- Pharmaceuticals Due to its biological activities, 2-hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid may serve as a lead compound for drug development. Research indicates that it exhibits notable biological activities, making it a candidate for further pharmacological studies.

- Modification and Synthesis The hydroxyl and carboxylic acid groups are crucial for modifying the compound to enhance its biological properties or to synthesize derivatives for research purposes.

Biological Activities

Research indicates that 2-hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exhibits notable biological activities. These activities make it a candidate for further pharmacological studies.

Interaction Studies

Interaction studies are essential for understanding the behavior of 2-hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with biological systems.

Structural Comparison

Several compounds share structural similarities with 2-hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. The table below shows some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Hydroxyquinoline-4-carboxylic acid | Quinoline derivative | Lacks tetrahydro structure; more planar |

| 6-Methylquinoline-4-carboxylic acid | Quinoline derivative | No hydroxyl group at position 2 |

| 3-Hydroxy-6-methylquinoline | Quinoline derivative | Hydroxyl at position 3 instead of position 2 |

These compounds differ primarily in their functional groups and structural configurations, which influence their reactivity and biological activities.

Wirkmechanismus

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Synthetic Routes: 6-Me-THQ-4-COOH can be synthesized via reductive amination or cyclization of substituted precursors, similar to methods used for pyrroloquinoline derivatives .

- Crystal Packing: Analogs like methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate form dimers via C–H···π interactions, influencing solid-state stability .

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, F) at the 6-position enhance electrophilicity, facilitating further functionalization .

Biologische Aktivität

6-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (MTHQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MTHQCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MTHQCA has a complex structure characterized by a tetrahydroquinoline core with a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 193.23 g/mol. The presence of the methyl group enhances its lipophilicity, potentially improving its bioactivity and pharmacokinetic properties.

Biological Activities

MTHQCA exhibits a range of biological activities that have been documented in various studies:

- Antimicrobial Activity : MTHQCA has shown promising antimicrobial properties against several bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Anti-inflammatory Properties : Research indicates that MTHQCA may possess anti-inflammatory effects. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

- Anticancer Potential : Preliminary studies suggest that MTHQCA may inhibit certain cancer cell lines. The compound's mechanism involves the modulation of apoptosis and cell proliferation pathways, making it a candidate for further investigation in cancer therapy .

The biological activity of MTHQCA can be attributed to several mechanisms:

- Enzyme Inhibition : MTHQCA has been shown to interact with various enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to oxidative stress and inflammation .

- Cell Signaling Modulation : The compound can influence signaling pathways that regulate cell survival and apoptosis. This modulation is crucial for its potential anticancer effects .

- Antioxidant Activity : MTHQCA may enhance the antioxidant defense system within cells, reducing oxidative stress and potentially protecting against cellular damage .

Case Studies

Several studies have highlighted the biological activities of MTHQCA:

- Study on Antimicrobial Activity : A study evaluated MTHQCA against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

- Anti-inflammatory Research : In an animal model of inflammation, MTHQCA administration resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in inflammatory diseases.

- Cancer Cell Line Studies : In vitro assays conducted on human cancer cell lines showed that MTHQCA induced apoptosis through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .

Comparative Analysis with Related Compounds

To better understand the uniqueness of MTHQCA's biological activity, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 6-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Hydroxy-substituted | Enhanced antioxidant properties |

| 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Fluoro-substituted | Increased antimicrobial potency |

| 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Hydroxy-substituted | Potential for improved solubility |

This table illustrates how variations in substituents on the tetrahydroquinoline ring influence the biological activities and pharmacological profiles of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.